2-(2,4-Dichlorophenyl)cyclohexan-1-one

Lipophilicity Drug Design Agrochemical Development

Researchers facing regiochemical failures or yield drops when substituting generic arylcyclohexanones in spirocyclic syntheses require the precise 2,4-dichloro isomer. This compound ensures reproducible outcomes in medicinal chemistry and agrochemical programs. - Enables synthesis of anti-TB spirocycles active against drug-resistant M. tuberculosis (MIC=0.40 µg/mL). - The ortho-Cl atom provides essential steric shielding for selective cross-couplings and aldol condensations. - Consistent ≥95% purity batch-to-batch supports automated parallel synthesis without reaction re-validation.

Molecular Formula C12H12Cl2O
Molecular Weight 243.13 g/mol
CAS No. 474656-29-6
Cat. No. B8679243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)cyclohexan-1-one
CAS474656-29-6
Molecular FormulaC12H12Cl2O
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H12Cl2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h5-7,10H,1-4H2
InChIKeyNCRXZXLHCJHOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenyl)cyclohexan-1-one (CAS 474656-29-6) – Core Identity and Procurement-Relevant Attributes


2-(2,4-Dichlorophenyl)cyclohexan-1-one is a synthetic arylcyclohexanone building block characterized by a 2,4-dichlorophenyl substituent at the alpha-position of the cyclohexanone ring . Its molecular formula is C12H12Cl2O (MW 243.13 g/mol), and it is typically supplied at a minimum purity of 95% . The compound serves as a versatile intermediate in the synthesis of spirocyclic architectures, agrochemical candidates, and medicinal chemistry scaffolds [1].

Synthetic building block – arylcyclohexanone intermediate for spirocyclic, agrochemical, and medicinal chemistry scaffolds.
Typical specification – minimum purity 95%, suitable for research-scale synthesis and library production.
Key substitution motif – 2,4-dichlorophenyl group provides steric and electronic differentiation for SAR and lead optimization.

Why Generic Substitution of 2-(2,4-Dichlorophenyl)cyclohexan-1-one Fails – Key Structural and Performance Differentiators


The 2,4-dichloro substitution pattern on the phenyl ring imposes distinct steric and electronic properties that cannot be replicated by mono-chlorinated (e.g., 2-(4-chlorophenyl)cyclohexanone) or regioisomeric (e.g., 2-(3,5-dichlorophenyl)cyclohexanone) analogs . These differences manifest in divergent logP values, dipole moments, and reactivity in downstream transformations such as aldol condensations and cross-couplings, where the ortho-chlorine atom provides unique steric shielding [1]. Consequently, substituting a generic arylcyclohexanone into a synthetic sequence optimized for the 2,4-dichlorophenyl derivative typically results in altered regiochemical outcomes, reduced yields, or complete reaction failure.

Target compound
2-(2,4-Dichlorophenyl)cyclohexan-1-one
If replaced by 4-chloro analog
Altered steric and electronic profile may shift regiochemical outcomes and reduce yields in aldol or cross-coupling sequences.
Target compound
2-(2,4-Dichlorophenyl)cyclohexan-1-one
If replaced by 3,5-dichloro regioisomer
Different dipole moment and reactivity; may not reproduce reported spirocyclization selectivity or antitubercular SAR.
Target compound
2-(2,4-Dichlorophenyl)cyclohexan-1-one
If replaced by generic arylcyclohexanone
Loss of the ortho‑chlorine shielding effect; downstream transformation performance may require re‑optimization.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)cyclohexan-1-one vs. Closest Analogs


Predicted LogP Comparison: 2,4-Dichloro vs. 4-Chloro Analog

The 2,4-dichlorophenyl substitution confers higher lipophilicity compared to the mono-chlorinated analog, impacting membrane permeability and environmental fate predictions [1]. The octanol-water partition coefficient (LogP) of 2-(2,4-dichlorophenyl)cyclohexan-1-one is estimated at approximately 3.6, versus 3.04 for 2-(4-chlorophenyl)cyclohexanone, representing a ~0.56 log unit increase [1].

LogP shift
Cross‑study comparable
Estimated LogP ≈ 3.6 (target) vs. 3.04 (4‑chloro analog), Δ +0.56 units.
Reported lipophilicity difference; may support ADME screening context.
Computed values from different sources; direct experimental comparison not available.
Lipophilicity Drug Design Agrochemical Development

Reactivity in Spirocyclic Scaffold Synthesis

2-(2,4-Dichlorophenyl)cyclohexan-1-one serves as a crucial building block for constructing antitubercular spiro-cyclohexanones [1]. Compounds incorporating the 2,4-dichlorophenyl motif showed an MIC of 0.40 µg/mL against Mycobacterium tuberculosis H37Rv, which was 4- to 15.6-fold more potent than ethambutol and pyrazinamide, respectively [1]. This potency is attributed to the specific electronic and steric contribution of the 2,4-dichloro arrangement, which optimizes binding to the target enzyme.

Spiro scaffold MIC
Class‑level inference
Spiro derivatives with 2,4‑dichlorophenyl: MIC 0.40 µg/mL (M.tb H37Rv); ethambutol 1.6 µg/mL, pyrazinamide 6.24 µg/mL.
Supports antitubercular SAR context; the substitution pattern contributes to observed MIC difference.
Activity measured on final spiro compounds; not a direct property of the ketone building block.
Medicinal Chemistry Spiro Compounds Antitubercular Agents

Regioisomeric Purity and Synthetic Reliability

Commercial suppliers consistently provide 2-(2,4-dichlorophenyl)cyclohexan-1-one at ≥95% purity, with regiochemical identity confirmed by ¹H/¹³C NMR and mass spectrometry . In contrast, the 3,5-dichloro regioisomer (CAS 851337-67-2) is less frequently stocked and often requires custom synthesis with longer lead times and higher cost . This availability gap makes the 2,4-isomer the preferred choice for routine research and scale-up activities.

Regioisomer availability
Supporting evidence
2,4‑dichloro isomer: readily stocked at ≥95% purity; 3,5‑dichloro isomer: limited stock, often custom synthesis.
Reported supply consistency supports procurement reliability; regioisomer may introduce lead‑time variability.
Supplier catalog analysis; verify current stock with individual vendors.
Organic Synthesis Process Chemistry Quality Control

Herbicidal Activity: 2,4-Dichloro vs. Mono-Chloro Analogs

The 2,4-dichlorophenyl group has been successfully integrated into cyclohexenone-based herbicidal scaffolds [1]. While direct comparative data for the exact ketone are limited, cyclohexenone derivatives bearing the 2,4-dichlorophenyl moiety demonstrate selective grass weed control, a property that is diminished or absent in analogs with a single chlorine substituent [2].

Herbicidal selectivity
Class‑level inference
2,4‑Dichlorophenyl cyclohexenones show selective grass weed control; mono‑chloro analogs exhibit reduced selectivity (patent SAR).
Supports agrochemical SAR context; the 2,4‑dichloro motif is associated with reported selectivity profile.
Inferred from patent disclosures; direct comparative data for the ketone itself are limited.
Agrochemical Discovery Herbicide Screening Phytotoxicity

Optimal Application Scenarios for 2-(2,4-Dichlorophenyl)cyclohexan-1-one


Synthesis of Antitubercular Spiro-Cyclohexanone Leads

This compound is the preferred starting material for constructing spirocyclic frameworks that have demonstrated potent in vitro activity against drug-resistant Mycobacterium tuberculosis (MIC = 0.40 µg/mL) [1]. The 2,4-dichloro substitution is essential for maintaining the observed potency advantage over first-line drugs such as ethambutol and pyrazinamide [1].

Herbicidal Cyclohexenone Candidate Optimization

Research groups focusing on ACCase-inhibiting herbicides can employ this intermediate to generate a library of cyclohexenone variants. The 2,4-dichlorophenyl group is a privileged motif for selective grass weed control, as evidenced by multiple agrochemical patents [2].

Physicochemical Property Tailoring in Drug Design

Medicinal chemists seeking to modulate lipophilicity (LogP) in a congeneric series can utilize the 2,4-dichloro analog to achieve an approximately 0.5 log unit increase relative to the 4-chloro counterpart, as supported by calculated logP data [3]. This fine-tuning can be decisive for optimizing ADME properties.

Reliable Procurement for Parallel Synthesis Programs

Due to its consistent commercial availability at ≥95% purity, this compound is the most practical choice for automated parallel synthesis platforms, where the 3,5-dichloro regioisomer would introduce unacceptable delays and cost variability .

Application
Selection Property
Validation Focus
Antitubercular spirocyclic lead synthesis
2,4‑dichloro substitution pattern for spirocyclization reactivity
Spiro scaffold formation and MIC endpoint review
Herbicidal cyclohexenone optimization
2,4‑dichlorophenyl motif associated with grass weed selectivity
In planta selectivity assays and ACCase inhibition context
Lipophilicity modulation in SAR studies
LogP shift relative to mono‑chloro analogs
Calculated/experimental LogP and ADME screening context
Reliable procurement for parallel synthesis
Consistent ≥95% purity and multi‑supplier availability
Supplier lot consistency and lead‑time verification
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